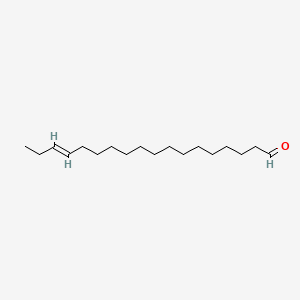
15-Octadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of 15-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, yielding the desired aldehyde with high selectivity.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group to the double bond of 1-octadecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
15-Octadecenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 15-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to form 15-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, dry ether as a solvent, low temperatures.
Major Products
Oxidation: 15-Octadecanoic acid.
Reduction: 15-Octadecen-1-ol.
Substitution: Secondary alcohols with varying alkyl groups.
Applications De Recherche Scientifique
15-Octadecenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances.
Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 15-Octadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
15-Octadecenal can be compared with other long-chain aliphatic aldehydes such as:
Hexadecanal: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Octadecanal: Also lacks the double bond, resulting in different chemical and biological properties.
Nonadecenal: Has a longer carbon chain, which affects its physical properties and reactivity.
Propriétés
Numéro CAS |
56554-93-9 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(E)-octadec-15-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,18H,2,5-17H2,1H3/b4-3+ |
Clé InChI |
CTJCPAKVYBLASZ-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCCCCCCCCCC=O |
SMILES canonique |
CCC=CCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


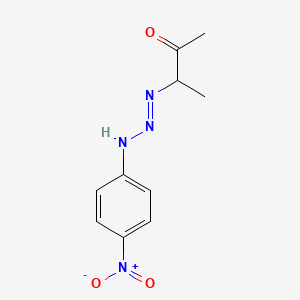
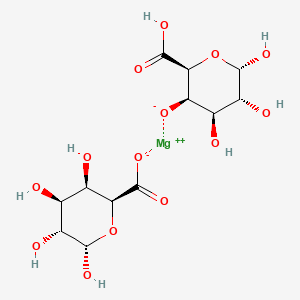
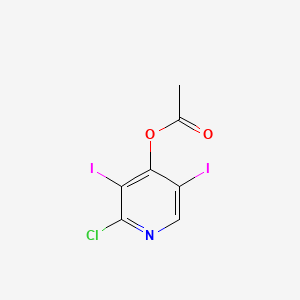
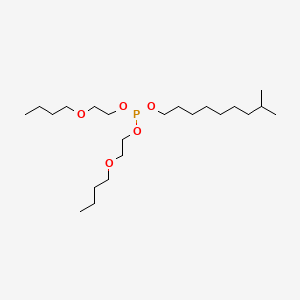
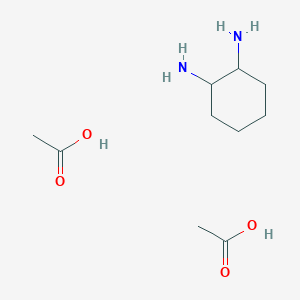

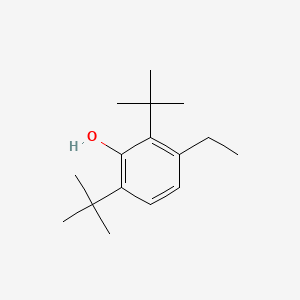

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
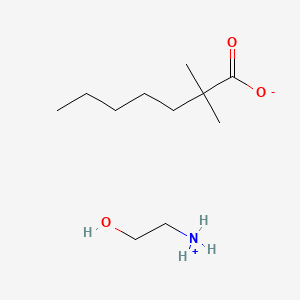
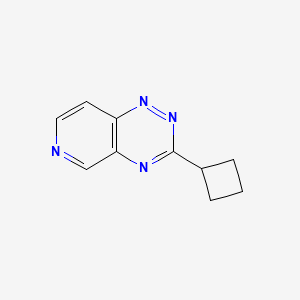
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
